

Essential Safety and Logistical Information for Handling TIC10

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Compound of Interest

Compound Name: TIC10

Cat. No.: B8021733

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For researchers, scientists, and drug development professionals working with the novel anti-cancer agent **TIC10** (also known as ONC201), this document provides essential safety, handling, and disposal information to ensure safe laboratory practices and experimental integrity.

Chemical and Physical Properties

A summary of the known quantitative data for **TIC10** is presented below for easy reference.

Property	Value
Molecular Formula	C ₂₄ H ₂₆ N ₄ O
Molecular Weight	386.49 g/mol
Appearance	White to off-white solid powder
Melting Point	132-135°C
Solubility	DMSO: 1 mg/mL, 11 mg/mL, 77 mg/mL
Ethanol: 10 mg/mL, 77 mg/mL	
DMF: 20 mg/mL	
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL	
Water: Insoluble	
Storage Temperature	Short-term (days to weeks): 0 - 4°C
Long-term (months to years): -20°C	

Operational Plan: Handling and Personal Protective Equipment (PPE)

1. Engineering Controls:

- Work with **TIC10** should be conducted in a well-ventilated laboratory.
- A certified chemical fume hood is recommended for all procedures involving the handling of **TIC10** powder or preparation of stock solutions to minimize inhalation exposure.

2. Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
- Hand Protection: Nitrile gloves are recommended. Change gloves immediately if they become contaminated.
- Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned.

- Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

3. General Handling Procedures:

- Avoid direct contact with skin, eyes, and clothing.
- Avoid inhalation of dust or aerosols.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.

Disposal Plan

TIC10 and any contaminated materials should be treated as chemical waste.

- Solid Waste: Collect solid **TIC10** waste, including empty containers and contaminated labware (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled hazardous waste container.
- Liquid Waste: Collect liquid waste containing **TIC10**, such as unused stock solutions or cell culture media, in a separate, sealed, and clearly labeled hazardous waste container. Do not pour **TIC10** waste down the drain.
- Container Disposal: Empty **TIC10** containers should be triple-rinsed with an appropriate solvent (e.g., ethanol or DMSO), and the rinsate collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
- Decontamination: Decontaminate work surfaces with 70% ethanol or another suitable disinfectant after handling **TIC10**.
- Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Preparation of TIC10 Stock Solution for In Vitro Cell Culture

This protocol outlines the steps for preparing a stock solution of **TIC10** for use in cell culture experiments.

- Materials:
 - **TIC10** powder
 - Dimethyl sulfoxide (DMSO), sterile, cell culture grade
 - Sterile microcentrifuge tubes or vials
 - Calibrated pipette and sterile tips
- Procedure:
 1. In a chemical fume hood, weigh the desired amount of **TIC10** powder.
 2. Transfer the powder to a sterile microcentrifuge tube.
 3. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). A 10 mM stock solution can be prepared for **ONC201/TIC10** with dimethylsulfoxide (DMSO).[\[1\]](#)
 4. Vortex or sonicate the solution until the **TIC10** is completely dissolved. Gentle heating to 45°C can also aid in dissolution.
 5. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 6. Store the stock solution aliquots at -20°C for long-term storage. For use in experiments, final concentrations of DMSO should be kept below 0.1% (v/v).[\[1\]](#)

Western Blot Protocol for Analyzing TIC10-Induced Signaling

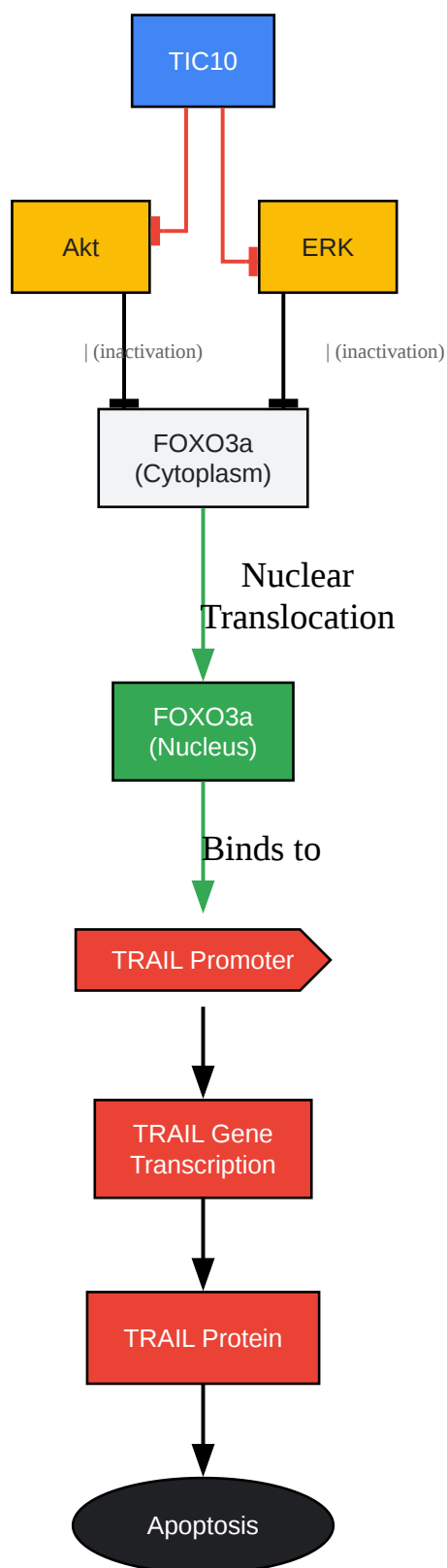
This protocol provides a method for assessing the phosphorylation status of Akt and ERK, and the nuclear translocation of FOXO3a in cells treated with **TIC10**.

- Cell Treatment and Lysis:
 1. Plate cells at an appropriate density and allow them to adhere overnight.
 2. Treat cells with the desired concentrations of **TIC10** or vehicle control (DMSO) for the specified time.
 3. Wash cells with ice-cold PBS.
 4. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 5. Scrape the cells and collect the lysate.
 6. Centrifuge the lysate to pellet cell debris and collect the supernatant.
 7. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 1. Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
 2. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 3. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
 4. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

5. Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK, total ERK, and FOXO3a overnight at 4°C with gentle agitation.
6. Wash the membrane three times with wash buffer.
7. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
8. Wash the membrane three times with wash buffer.
9. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

Visualizations

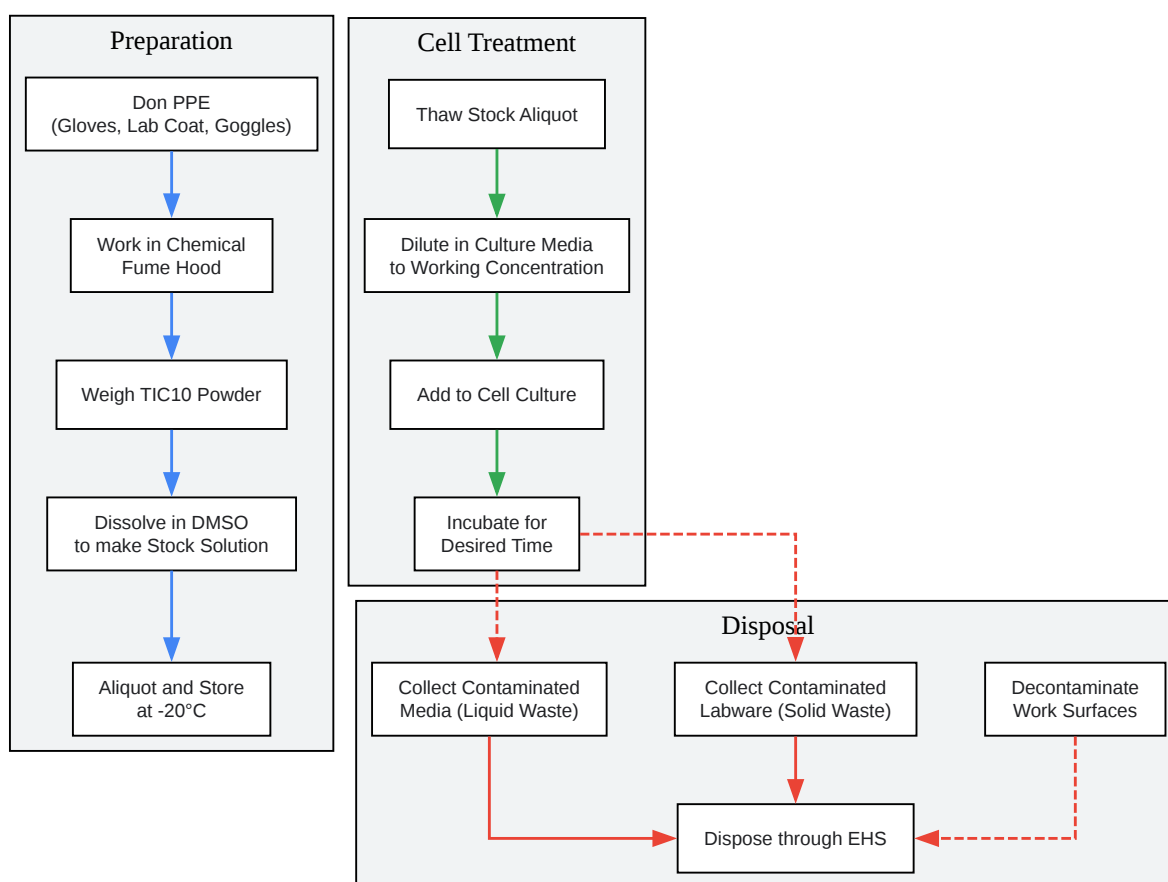
TIC10 Signaling Pathway



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Caption: **TIC10** inhibits Akt and ERK, leading to FOXO3a nuclear translocation and TRAIL-mediated apoptosis.

Experimental Workflow for Handling TIC10 in Cell Culture



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Caption: Step-by-step workflow for the safe handling and disposal of **TIC10** in a cell culture setting.

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References

- 1. Frontiers | ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression [frontiersin.org]
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